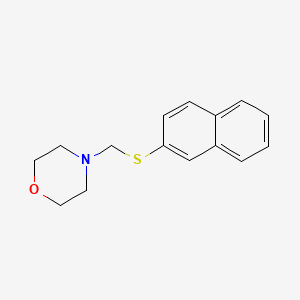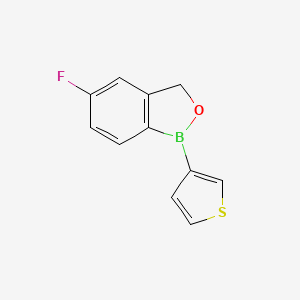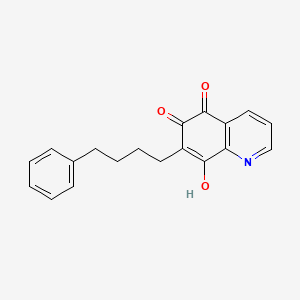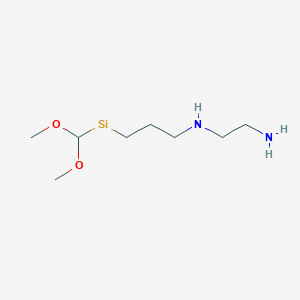
3-(2-Amino ethylamino)propyldimethoxymethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane is a colorless, strongly alkaline liquid with an amine smell. It is highly sensitive to hydrolysis and is known for its diamino-functional silane properties. This compound is capable of providing good adhesion, superior elongation, and flexibility at the polymer-substrate interface .
Vorbereitungsmethoden
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane is typically synthesized by reacting 3-aminopropyltrimethoxysilane with aminoethyl chloride under suitable conditions . The industrial production methods involve the use of controlled reaction environments to ensure the purity and stability of the compound.
Analyse Chemischer Reaktionen
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanol groups.
Condensation: Can react with other silanes or silanols to form siloxane bonds.
Substitution: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include water, alcohols, and acidic or basic catalysts. Major products formed from these reactions include siloxane polymers and modified silanes.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-aminoethylamino)propyl-dimethoxymethylsilane involves its ability to form strong covalent bonds with various substrates. The amino groups react with functional groups on the substrate surface, leading to improved adhesion and stability. The silane groups can undergo hydrolysis and condensation reactions, forming siloxane bonds that enhance the mechanical properties of the material .
Vergleich Mit ähnlichen Verbindungen
3-(2-Aminoethylamino)propyl-dimethoxymethylsilane can be compared with other similar compounds such as:
- 3-(2-Aminoethylamino)propyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- 3-Aminopropyltriethoxysilane
- 3-Glycidyloxypropyltrimethoxysilane
- 3-Mercaptopropyltrimethoxysilane
These compounds share similar functional groups and properties but differ in their specific applications and reactivity. 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane is unique due to its reduced alkoxy functionality, which provides higher stability in aqueous environments and lower reactivity, making it suitable for waterborne systems .
Eigenschaften
Molekularformel |
C8H20N2O2Si |
|---|---|
Molekulargewicht |
204.34 g/mol |
InChI |
InChI=1S/C8H20N2O2Si/c1-11-8(12-2)13-7-3-5-10-6-4-9/h8,10H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
MJLAKHYBSUMDOB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(OC)[Si]CCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


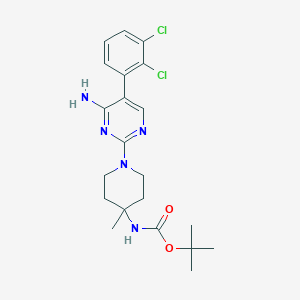
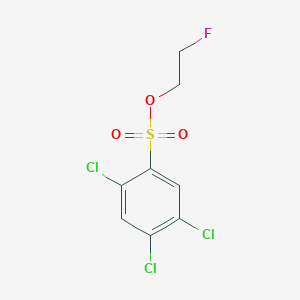
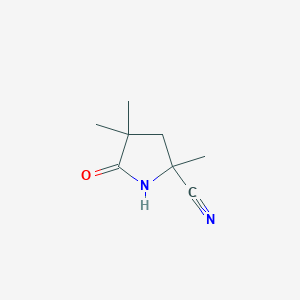
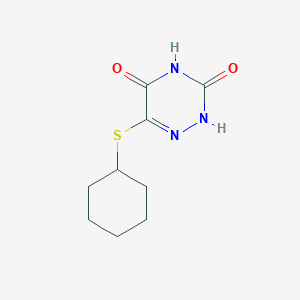
![N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide](/img/structure/B13999537.png)
![tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate](/img/structure/B13999538.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro-3-(phenylmethyl)-5-(trichloromethyl)-](/img/structure/B13999545.png)
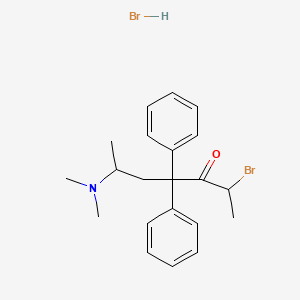
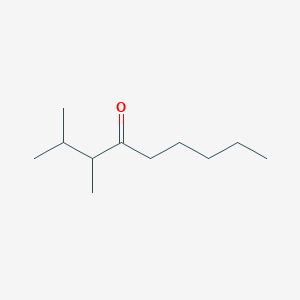
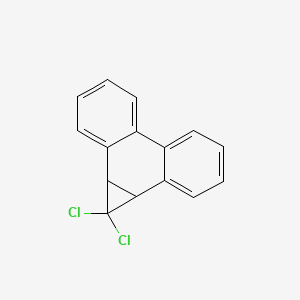
![2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B13999581.png)
